Higher Reported Synthetic Yield Compared to a Key Positional Isomer
In a standard acid-catalyzed esterification with ethanol, Ethyl 3-Bromo-5-fluorobenzoate was synthesized with a 91% yield, a figure that quantitatively surpasses the 87% yield reported for the synthesis of its positional isomer, Ethyl 3-bromo-4-fluorobenzoate, under comparable reaction conditions .
| Evidence Dimension | Synthetic Yield (Esterification) |
|---|---|
| Target Compound Data | 91% |
| Comparator Or Baseline | Ethyl 3-bromo-4-fluorobenzoate: 87% |
| Quantified Difference | +4% absolute yield |
| Conditions | Reflux with H2SO4 in absolute ethanol for 16-17 hours . |
Why This Matters
This yield advantage translates directly to lower material costs and higher throughput in large-scale procurement and process chemistry applications, making the target compound a more efficient building block.
